4,4'-Diapophytofluene

Description

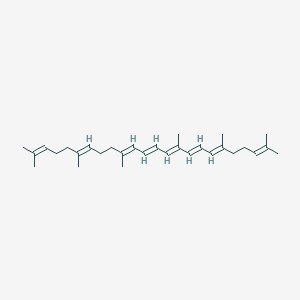

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46 |

|---|---|

Molecular Weight |

406.7 g/mol |

IUPAC Name |

(6E,8E,10E,12E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,8,10,12,14,18,22-octaene |

InChI |

InChI=1S/C30H46/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,13,15-18,21,23-24H,11-12,14,19-20,22H2,1-8H3/b10-9+,21-13+,27-17+,28-18+,29-23+,30-24+ |

InChI Key |

XJMTWNXFNQAKGS-AXODYVGMSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of 4,4 Diapophytofluene

Botanical Sources: Identification and Analysis in Plant Tissues (e.g., Cocos nucifera)

Recent research has identified 4,4'-diapophytofluene in the leaves of the coconut palm, Cocos nucifera. nih.govresearchgate.net This discovery highlights an underutilized natural resource for this bioactive compound.

The identification of this compound in coconut leaves was achieved through sophisticated analytical techniques. evitachem.com A purified pentane (B18724) fraction of the leaves underwent spectral analysis, which revealed the presence of this squalene (B77637) analog. nih.gov The primary method for its definitive identification was Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). evitachem.com The extraction process from dried Cocos nucifera leaves typically involves the use of n-pentane as a solvent, followed by purification using silica (B1680970) gel chromatography to isolate the compound. researchgate.netevitachem.com

| Botanical Source | Tissue | Identification Methods |

| Cocos nucifera (Coconut Palm) | Leaves | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Spectral Analysis |

Microbial Taxa Producing this compound

Several species of Gram-positive bacteria are known to synthesize this compound as an intermediate in their carotenoid biosynthesis pathways.

Staphylococcus aureus : This bacterium produces a series of C30 triterpenoid (B12794562) carotenoids. koreascience.krnih.gov The biosynthetic pathway starts with the formation of 4,4'-diapophytoene, which is then converted to this compound and subsequent carotenoids. koreascience.kr The enzyme responsible for this conversion is 4,4'-diapophytoene desaturase. nih.gov

Bacillus megaterium : Metabolite profiling of Bacillus megaterium has revealed the presence of the C30 carotenoids this compound and 4,4'-diaponeurosporenic acid. The biosynthesis in B. megaterium shares similarities with the pathway in Staphylococcus aureus.

Lactobacillus plantarum : While the major C30 carotenoid produced by Lactobacillus plantarum is 4,4'-diaponeurosporene (B1234425), the biosynthesis of this compound necessitates the formation of this compound as a precursor. nih.govjmb.or.kr Studies have shown that various strains of L. plantarum possess the necessary genes (crtM and crtN) for this pathway. nih.gov

Heliobacterium : Species of Heliobacterium are known to produce the C30 carotenoid 4,4'-diaponeurosporene as their dominant pigment. researchgate.netresearchgate.net Analysis of their carotenoid content has also identified trace amounts of other C30 diapocarotenes, including this compound. researchgate.net

Methylobacterium : In Methylobacterium extorquens, carotenoid biosynthesis follows a squalene-derived C30 pathway. wiley.comwiley.com Genetic studies have demonstrated that the disruption of genes within this pathway results in non-pigmented strains, indicating the production and importance of C30 carotenoids, which would include this compound as an intermediate. wiley.comwiley.com Research on Methylobacterium extorquens AM1 has identified a glycosylated C30 carotenoid, and the biosynthetic gene cluster responsible for its production. nih.gov

| Microbial Taxon | Gram Stain | Key Findings |

| Staphylococcus aureus | Positive | Produces a series of C30 carotenoids with this compound as an intermediate. koreascience.krnih.gov |

| Bacillus megaterium | Positive | Contains this compound and follows a similar biosynthetic pathway to S. aureus. |

| Lactobacillus plantarum | Positive | Synthesizes 4,4'-diaponeurosporene, implying this compound is a precursor. nih.govjmb.or.krnih.gov |

| Heliobacterium species | Positive | This compound is present as a minor carotenoid. researchgate.netresearchgate.net |

| Methylobacterium species | Negative | Utilizes a squalene-derived C30 carotenoid pathway. nih.govwiley.comwiley.com |

Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus megaterium, Lactobacillus plantarum)

Ecological Relevance and Physiological Roles of this compound in Native Organisms

The presence of this compound in these diverse organisms suggests important physiological and ecological functions.

In Cocos nucifera , this compound extracted from its leaves has demonstrated significant antioxidant and anti-senescence properties. nih.gov In laboratory studies, it was more effective at removing reactive oxygen species (ROS) than squalene, suggesting a protective role against oxidative stress for the plant. researchgate.netnih.gov Carotenoids in plants, in general, are crucial for photosynthesis, acting as accessory light-harvesting pigments and protecting against photo-oxidative damage. vitas.nofrontiersin.org They also play roles in plant development and signaling in response to environmental stimuli. frontiersin.org

In bacteria , carotenoids are not involved in photosynthesis but serve crucial protective functions. bohrium.com The production of C30 carotenoids like this compound is often linked to an organism's ability to withstand environmental stressors.

Protection from Oxidative Stress : A primary role of these pigments is to act as antioxidants, scavenging harmful reactive oxygen species that can damage cellular components. biorxiv.org In Methylobacterium extorquens, the disruption of carotenoid synthesis led to a slight increase in sensitivity to oxidative stress. nih.gov

UV Radiation Shielding : The conjugated double bond system in carotenoids allows them to absorb UV radiation, thus protecting the bacterial cells from its damaging effects. nih.gov

Membrane Fluidity and Stability : Carotenoids can integrate into the cell membrane, influencing its fluidity and stability. This can be particularly important for survival in changing environmental conditions. In Lactobacillus plantarum, carotenoid production is influenced by factors such as temperature, salinity, and pH, suggesting a role in adapting to these stresses. nih.govjmb.or.kr The production of these pigments can be an adaptive response to harsh conditions, providing a survival advantage. researchgate.net

Biosynthesis and Metabolic Pathways of 4,4 Diapophytofluene

Overview of C30 Carotenoid Biosynthesis and its Distinctions from C40 Pathways

Carotenoids are a diverse group of isoprenoid pigments, with the most common forms containing a 40-carbon backbone. mdpi.com However, a significant number of bacteria utilize a pathway to produce C30 carotenoids, also known as diapocarotenoids. nih.govcaltech.edu The fundamental distinction between C30 and C40 carotenoid biosynthesis lies in the precursor molecules and the initial condensation reaction. nih.gov

The C40 pathway commences with the head-to-head condensation of two molecules of geranylgeranyl diphosphate (B83284) (GGPP, a C20 molecule), a reaction catalyzed by the enzyme phytoene (B131915) synthase (CrtB), to form the first C40 carotenoid, phytoene. nih.gov In contrast, the C30 pathway begins with the condensation of two molecules of farnesyl diphosphate (FPP, a C15 molecule). nih.govcaltech.edu This reaction is catalyzed by dehydrosqualene synthase, also known as 4,4'-diapophytoene synthase (CrtM), yielding the initial C30 carotene, 4,4'-diapophytoene (dehydrosqualene). nih.govebi.ac.uk

While C40 carotenoids are widespread in plants, algae, fungi, and various bacteria and archaea, the C30 pathway is more restricted, having been identified in a smaller selection of bacteria, including species of Staphylococcus, Bacillus, and Planococcus. sciepublish.commdpi.comnih.govcaltech.edu Another route to C30 carotenoids, using squalene (B77637) as a precursor, has also been identified and is considered widespread in prokaryotes. pnas.orgnih.govresearchgate.net

| Feature | C30 Carotenoid Pathway | C40 Carotenoid Pathway |

| Precursor Molecule | Farnesyl Diphosphate (FPP) (C15) | Geranylgeranyl Diphosphate (GGPP) (C20) |

| Initial Enzyme | Dehydrosqualene Synthase (CrtM) | Phytoene Synthase (CrtB) |

| First Carotene Product | 4,4'-Diapophytoene (C30) | Phytoene (C40) |

| Typical Organisms | Non-photosynthetic bacteria (e.g., Staphylococcus aureus, Bacillus megaterium) mdpi.comnih.gov | Plants, algae, fungi, various bacteria nih.gov |

Precursor Metabolism: Farnesyl Diphosphate (FPP) and Isoprenoid Pathway Integration

The biosynthesis of 4,4'-diapophytofluene is deeply integrated into the central isoprenoid metabolism of the cell. Terpenoids, including carotenoids, are all derived from the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). mdpi.comgenome.jp These precursors are synthesized via two primary routes: the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. genome.jpmdpi.com

In the subsequent steps, prenyltransferase enzymes catalyze the sequential condensation of IPP units onto an allylic diphosphate starter molecule. Farnesyl diphosphate (FPP) synthase (IspA) creates the C15 compound FPP by first condensing IPP and DMAPP to form geranyl diphosphate (GPP, a C10 molecule), and then adding another IPP unit. asm.org

FPP is a critical branch-point intermediate in metabolism, serving as the precursor not only for C30 carotenoids but also for sesquiterpenes, sterols, and dolichols. asm.org In the context of C30 carotenoid synthesis, two molecules of FPP are directed towards the first committed step of the pathway, catalyzed by the enzyme CrtM. researchgate.netresearchgate.net Enhancing the supply of FPP, for instance by overexpressing FPP synthase, has been shown to increase the production of C30 carotenoids in engineered organisms. researchgate.net

Enzymatic Steps in this compound Formation

The formation of this compound from FPP involves a two-step enzymatic process catalyzed by two distinct enzymes, CrtM and CrtN.

The first dedicated step in C30 carotenoid biosynthesis is the head-to-head condensation of two FPP molecules to produce 4,4'-diapophytoene. researchgate.netuniprot.org This reaction is catalyzed by the enzyme 4,4'-diapophytoene synthase, commonly known as CrtM or dehydrosqualene synthase. nih.govuniprot.orgwikipedia.org CrtM is a prominent member of the prenyltransferase family and is functionally a multifunctional enzyme. nih.govacs.org The reaction proceeds in two stages: first, the two FPP molecules are converted to presqualene diphosphate (PSPP), which then undergoes rearrangement and reduction to form dehydrosqualene (4,4'-diapophytoene). nih.govnih.gov

The enzyme from Staphylococcus aureus is well-characterized and requires Mn²⁺ for its catalytic activity. wikipedia.org While CrtM's primary substrate is FPP, studies have shown it possesses a degree of catalytic promiscuity. nih.govacs.org For instance, some CrtM variants can utilize geranylgeranyl diphosphate (GGPP) to a limited extent to produce C40 carotenoids, highlighting the flexibility of its active site. uniprot.orgacs.org Research has also revealed that wild-type CrtM can naturally produce small amounts of squalene and even the C40 backbone phytoene, in addition to its main product, dehydrosqualene. nih.govacs.org

Following its synthesis by CrtM, the colorless compound 4,4'-diapophytoene undergoes a series of desaturation reactions catalyzed by diapophytoene desaturase (CrtN). ebi.ac.uknih.gov These reactions introduce conjugated double bonds into the hydrocarbon backbone, which creates the chromophore responsible for the characteristic yellow to orange colors of carotenoids. nih.gov

CrtN is a flavoprotein that uses flavin adenine (B156593) dinucleotide (FAD) as a cofactor for its oxidoreductase activity. nih.govgenome.jp The enzyme from Staphylococcus aureus catalyzes three successive dehydrogenation (desaturation) steps. nih.govuniprot.org The first of these steps converts 4,4'-diapophytoene into This compound . nih.govnih.gov Subsequent desaturation steps convert this compound into 4,4'-diapo-ζ-carotene, and finally into the yellow-colored 4,4'-diaponeurosporene (B1234425). nih.govuniprot.org The entire desaturation sequence is dependent on FAD. ebi.ac.uknih.gov

| Enzyme | Gene | Substrate(s) | Product(s) | Cofactor |

| Dehydrosqualene Synthase | crtM | 2 x Farnesyl Diphosphate (FPP) | 4,4'-Diapophytoene + Diphosphate | Mn²⁺ |

| Diapophytoene Desaturase | crtN | 4,4'-Diapophytoene | This compound | FAD |

| This compound | 4,4'-Diapo-ζ-carotene | FAD | ||

| 4,4'-Diapo-ζ-carotene | 4,4'-Diaponeurosporene | FAD |

Dehydrosqualene Synthase (CrtM) Activity and Substrate Specificity

Identification and Characterization of Biosynthetic Intermediates

The elucidation of the C30 carotenoid pathway has been achieved through the study of pigment mutants and the heterologous expression of biosynthetic genes in non-carotenogenic hosts like E. coli. nih.govnih.govasm.org By analyzing the carotenoids that accumulate in strains with specific gene knockouts, researchers have been able to identify the sequence of intermediates. nih.gov

Genetic and biochemical analyses have firmly established 4,4'-diapophytoene (also known as dehydrosqualene) as the first C30 hydrocarbon intermediate in this biosynthetic pathway. ebi.ac.uknih.govebi.ac.uk In Staphylococcus aureus, the expression of the crtM gene alone leads to the accumulation of this colorless compound. ebi.ac.uk It serves as the direct substrate for the enzyme diapophytoene desaturase (CrtN), which initiates the desaturation sequence leading to colored carotenoids. nih.gov The conversion of 4,4'-diapophytoene to this compound represents the first of several dehydrogenation steps that ultimately yield the final C30 carotenoid products of the pathway. nih.govnih.gov

Sequential Desaturation to 4,4'-Diapo-zeta-carotene (B1250637) and 4,4'-Diaponeurosporene

The biosynthesis of C30 carotenoids proceeds through a stepwise dehydrogenation process, converting this compound into more unsaturated downstream products. This sequential desaturation is catalyzed by the same enzyme, 4,4'-diapophytoene desaturase (CrtN), which acts on the intermediates formed in the pathway. nih.govuniprot.org

The first of these sequential steps is the conversion of this compound to 4,4'-diapo-zeta-carotene. nih.govwikipedia.org This reaction introduces an additional double bond, extending the conjugated polyene system of the molecule. Subsequently, 4,4'-diapo-zeta-carotene serves as the substrate for the final desaturation step catalyzed by CrtN, yielding 4,4'-diaponeurosporene. nih.govuniprot.org This series of three successive dehydrogenations, starting from 4,4'-diapophytoene and passing through this compound and 4,4'-diapo-zeta-carotene, is carried out by the single CrtN enzyme in organisms like Staphylococcus aureus. asm.org

Research on the catalytic properties of the purified 4,4'-diapophytoene desaturase from S. aureus has provided insights into the efficiency of these sequential reactions. The enzyme exhibits different affinities for its various substrates, as indicated by their Michaelis constant (Km) values.

**Table 1: Michaelis Constant (Km) Values for Substrates of 4,4'-Diapophytoene Desaturase (CrtN) from *Staphylococcus aureus***

| Substrate | Km Value (µM) | Product |

|---|---|---|

| 4,4'-Diapophytoene | 49 | This compound |

| This compound | 10 | 4,4'-Diapo-zeta-carotene |

| 4,4'-Diapo-zeta-carotene | 245 | 4,4'-Diaponeurosporene |

Data sourced from Raisig & Sandmann, 1999. nih.gov

The lower Km value for this compound suggests a higher enzyme affinity for this intermediate, ensuring its efficient conversion to 4,4'-diapo-zeta-carotene. nih.gov

Genetic Organization, Operon Structure, and Regulation of this compound Biosynthesis Genes

The genes responsible for the biosynthesis of this compound and other C30 carotenoids are often found clustered together in the bacterial genome, frequently organized into operons. This co-localization facilitates the coordinated expression of the enzymes involved in the metabolic pathway. pnas.org

In the well-studied bacterium Staphylococcus aureus, the genes for the biosynthesis of the C30 carotenoid staphyloxanthin, which includes the formation of this compound, are organized in the crtOPQMN operon . nih.govnih.govebi.ac.uk The crtM gene encodes the 4,4'-diapophytoene synthase, and the crtN gene encodes the 4,4'-diapophytoene desaturase. ebi.ac.ukebi.ac.uk The co-transcription of these genes ensures the sequential production of the necessary enzymes for the pathway. ebi.ac.uk

The regulation of the crt operon in S. aureus is complex and tied to the cell's response to environmental stress. The primary regulator is the alternative sigma factor B (σB), which directs the transcription of the operon from a σB-dependent promoter located upstream of the first gene, crtO. nih.govnih.gov This links carotenoid production to general stress responses.

Further layers of regulation are imposed on this system. The expression of σB is influenced by the cold shock protein CspA. nih.govnih.gov The transcription of cspA itself is negatively regulated by the redox-sensitive transcriptional regulator Spx. nih.gov Spx activity is controlled through proteolytic degradation by the ClpXP protease, a process that requires the adaptor protein YjbH. nih.govnih.gov This regulatory cascade provides a sophisticated mechanism for the cell to connect its intracellular redox state with the production of carotenoids, which serve as antioxidants. nih.gov

Similar genetic organization has been observed in other bacteria. For instance, in Bacillus megaterium, a gene cluster containing a farnesyl diphosphate synthase gene (ispA), a diapophytoene synthase gene (crtM), and three distinct diapophytoene desaturase genes (crtN1-3) has been identified. ebi.ac.uknih.gov Notably, crtM is organized in an operon with two of the crtN genes, indicating a conserved strategy of gene clustering. ebi.ac.uknih.gov In Methylomonas sp., a gene cluster involved in C30 carotenoid synthesis has also been found, containing the desaturase genes crtN and crtNb. nih.gov

Table 2: Genes Involved in this compound Biosynthesis

| Gene | Encoded Enzyme | Function | Organism Example |

|---|---|---|---|

| crtM | 4,4'-Diapophytoene synthase | Catalyzes the formation of 4,4'-diapophytoene from two molecules of farnesyl diphosphate. | Staphylococcus aureus |

| crtN | 4,4'-Diapophytoene desaturase | Catalyzes the sequential desaturation of 4,4'-diapophytoene to this compound, 4,4'-diapo-zeta-carotene, and 4,4'-diaponeurosporene. | Staphylococcus aureus |

Data sourced from Wieland et al., 1994 and Raisig & Sandmann, 1999. nih.govasm.org

Molecular and Cellular Biological Roles of 4,4 Diapophytofluene

Mechanisms of Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging

4,4'-Diapophytofluene exhibits potent antioxidant capabilities, primarily through its ability to directly neutralize harmful free radicals and influence the cell's own antioxidant defense systems.

Influence on Endogenous Antioxidant Systems

While direct quenching of ROS is a key mechanism, the interaction of this compound with the body's own antioxidant enzymes is an area of ongoing research. Endogenous antioxidant systems, which include enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), are crucial for maintaining cellular homeostasis by neutralizing ROS. mdpi.com The ability of natural compounds to support these systems is a significant aspect of their antioxidant potential. mdpi.com

Impact on Cellular Viability and Stress Responses in Eukaryotic Cell Models

This compound has shown a positive impact on the viability and stress responses of eukaryotic cells, particularly in human fibroblast and keratinocyte cell lines. Cells respond to stress by activating survival pathways or, if the stress is too severe, initiating cell death. nih.gov

Cytoprotective Effects in Human Fibroblast (WI38) Cell Lines

In studies using the human fibroblast cell line WI-38, a well-established model for studying cellular aging, this compound demonstrated significant cytoprotective effects. nih.govresearchgate.netnih.gov When these cells were induced into a senescent state, treatment with this compound led to a notable increase in cell viability. nih.govresearchgate.net Specifically, cell viability reached 164.5% at 24 hours, 159.4% at 48 hours, and 148% at 72 hours. nih.govresearchgate.net These results were superior to those observed with pure squalene (B77637) and bio-source squalene. nih.govresearchgate.net Furthermore, unlike pure squalene which showed cytotoxicity at concentrations above 8 µg/ml, this compound exhibited no cytotoxic effects up to a concentration of 16 µg/ml. nih.govresearchgate.net

Protective Actions in Human Keratinocyte (HaCaT) Cell Lines

Similar protective effects were observed in the human keratinocyte cell line HaCaT, which is a key model for studying the epidermis and its response to external stimuli. nih.govresearchgate.netnih.gov In senescence-induced HaCaT cells, this compound also showed a better percentage of cell viability compared to squalene. nih.govresearchgate.net The viability of HaCaT cells treated with this compound was 168.4% at 24 hours, 161.8% at 48 hours, and a notable percentage at 72 hours, surpassing the effects of both pure and bio-source squalene. researchgate.net

Anti-senescence Potentialities and Modulation of Cellular Aging Markers

This compound has emerged as a compound with significant anti-senescence potential, capable of modulating key markers of cellular aging. Cellular senescence is a process of permanent cell cycle arrest that contributes to aging and age-related diseases. nih.gov

A key indicator of senescence is the activity of senescence-associated β-galactosidase (SA-β-gal). nih.govresearchgate.net In both WI38 and HaCaT cells induced into senescence, treatment with this compound resulted in a significant decrease in the number of β-galactosidase positive cells. nih.govresearchgate.net This reduction was more pronounced than that observed with pure squalene and bio-source squalene, highlighting the superior anti-senescence activity of this compound. nih.govresearchgate.net The compound's effectiveness in inhibiting senescence is strongly linked to its ability to remove ROS. nih.govresearchgate.net These findings suggest that this compound could be a potent new agent for addressing cellular aging. nih.govresearchgate.net

Reduction of Senescence-Associated Beta-Galactosidase Activity

This compound, a squalene analog, has demonstrated potential in mitigating cellular senescence, a state of irreversible cell growth arrest. nih.gov A key biomarker for senescent cells is the activity of senescence-associated β-galactosidase (SA-β-gal) at a pH of 6.0. nih.govwikipedia.org Research involving human fibroblast (WI38) and human epidermal keratinocyte (HaCaT) cells has shown that treatment with this compound can significantly reduce the number of cells positive for SA-β-gal activity. nih.govresearchgate.net In studies where senescence was induced in these cell lines, subsequent application of this compound led to a notable decrease in β-galactosidase positive cells when compared to treatments with pure squalene or bio-source squalene. nih.govresearchgate.net This suggests that this compound interferes with this widely used marker of cellular aging. nih.gov

Inhibition of Senescence Progression in Cultured Cells

Table 1: Effect of this compound on Cell Viability in Senescence-Induced Human Cells

| Cell Line | Treatment (8 µg/ml) | 24 hours | 48 hours | 72 hours |

| WI38 | This compound | 164.5% | 159.4% | 148.0% |

| HaCaT | This compound | Similar trend to WI38 | Similar trend to WI38 | Similar trend to WI38 |

| Data sourced from studies on human fibroblast (WI38) and keratinocyte (HaCaT) cells where senescence was induced before treatment. nih.govresearchgate.net |

Influence on Membrane Biophysical Properties and Cellular Homeostasis

This compound plays a significant role in the biophysical properties of cellular membranes, particularly in microorganisms like Staphylococcus aureus. mdpi.comnih.gov It is an intermediate in the biosynthesis of staphyloxanthin, a carotenoid pigment that influences membrane characteristics. uniprot.orgnih.gov

Alterations in Lipid Headgroup Spacing and Bilayer Order

In Staphylococcus aureus, environmental conditions such as oxygen restriction lead to an accumulation of this compound. mdpi.comnih.gov This buildup occurs because the enzyme 4,4'-diapophytoene desaturase (CrtN), which converts this compound into downstream carotenoids, is inhibited under low oxygen levels. mdpi.comnih.gov The resulting shift in the membrane's carotenoid composition directly impacts its physical structure. mdpi.com Studies have shown that under these oxygen-restrictive conditions, the bacterial membranes exhibit an increase in the spacing between lipid headgroups and a corresponding decrease in the order of the bilayer core. mdpi.comnih.govresearchgate.net This indicates that the accumulation of this compound contributes to a less condensed and more fluid membrane state at physiological temperatures. mdpi.comnih.gov

Effects on Liquid-Crystalline to Gel Phase Transition Temperatures

The phase behavior of the cell membrane is also influenced by its carotenoid content. The transition from a disordered, fluid-like liquid-crystalline phase to a more ordered, rigid gel phase is a critical biophysical parameter. nih.gov In S. aureus grown under oxygen-restricting conditions, where this compound accumulates, an increase in the liquid-crystalline to gel phase melting temperature has been observed. mdpi.comnih.govresearchgate.net This suggests that while the membrane is less condensed at a standard temperature like 37°C, the lack of downstream carotenoids (like staphyloxanthin) leads to a more highly ordered gel phase at lower temperatures. mdpi.comnih.gov

Table 2: Biophysical Changes in S. aureus Membranes Under Oxygen Restriction (Associated with this compound Accumulation)

| Biophysical Parameter | Observation | Measurement Technique |

| Lipid Headgroup Spacing | Increase | Laurdan GP |

| Bilayer Core Order | Decrease | DPH Anisotropy |

| Phase Transition Temperature | Increase | FTIR |

| Data sourced from studies on Staphylococcus aureus under oxygen-restricted growth conditions. mdpi.comnih.govresearchgate.net |

Role in Microbial Adaptation to Environmental Stress (e.g., Oxygen Restriction)

The modulation of membrane composition and biophysical properties is a key strategy for microbial adaptation to environmental challenges. frontiersin.orgnih.govnih.gov The accumulation of this compound in S. aureus in response to oxygen restriction is a clear example of such adaptation. mdpi.comnih.gov Oxygen availability is a significant environmental stressor, and bacteria must adjust their cellular processes to survive in low-oxygen environments, such as within host tissues or biofilms. mdpi.com By downregulating the staphyloxanthin biosynthesis pathway at the CrtN-catalyzed step, the bacterium alters its membrane characteristics, which may be an adaptive response to the specific challenges posed by oxygen deprivation. mdpi.comnih.gov This change in carotenoid and phospholipid content leads to altered membrane properties, which is a component of the bacterium's strategy to maintain homeostasis and survive under environmental stress. mdpi.comnih.gov

Advanced Research Methodologies for 4,4 Diapophytofluene

Isolation and Chromatographic Purification Techniques

The initial step in studying 4,4'-Diapophytofluene involves its extraction from natural sources, followed by purification to isolate the compound from a complex mixture.

Optimized Solvent Extraction Protocols

A common source for the extraction of this compound is the leaves of Cocos nucifera (coconut). researchgate.net An established protocol involves the following steps:

Sample Preparation : Air-dried leaves of Cocos nucifera are minced to increase the surface area for solvent penetration. researchgate.net

Solvent Soaking : The minced leaves are soaked in n-pentane for 2-3 days. researchgate.net N-pentane is a non-polar solvent, making it effective for extracting lipophilic compounds like carotenoids.

Initial Purification with Silica (B1680970) Gel : The resulting extract is treated with activated silica gel (60-120 mesh). This step helps in removing impurities, as the polar silica gel adsorbs unwanted polar compounds, while the non-polar this compound remains in the n-pentane filtrate. This process is repeated multiple times to enhance purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Separation

Following initial extraction and purification, more advanced chromatographic techniques are employed for the separation and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and quantification of this compound. evitachem.comscielo.br A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase gradient. For instance, a gradient system might involve acetonitrile (B52724) and water, which are common solvents for separating carotenoids. nih.govsinica.edu.tw The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification. In one analysis, notable peaks for this compound were observed at specific retention times, indicating its presence and separation from other components. evitachem.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. filab.fr For GC-MS analysis of compounds like this compound, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification. asm.orgbiomedpharmajournal.org A temperature program is often used in the GC oven to facilitate the separation of compounds with different volatilities. asm.org

Spectroscopic and Spectrometric Elucidation of Chemical Structure and Purity

Once a purified sample of this compound is obtained, various spectroscopic and spectrometric methods are used to confirm its chemical structure and assess its purity.

High-Resolution Mass Spectrometry (LC-HRMS) for Molecular Formula Determination

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a highly sensitive and accurate technique for determining the elemental composition of a molecule. nih.govresearchgate.net This method has been instrumental in identifying this compound in extracts from coconut leaves. evitachem.com The high-resolution mass analyzer provides a very precise mass measurement, which allows for the confident determination of the molecular formula. For this compound, the molecular formula has been confirmed as C₃₀H₄₆. evitachem.com

Table 1: LC-HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₆ | evitachem.com |

| Molecular Weight | 406 g/mol | evitachem.com |

| Notable Retention Times (min) | 1.036, 9.004, 12.275, 19.678 | evitachem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR (Proton NMR) : The ¹H NMR spectrum of this compound would show distinct signals for the different types of protons present in the molecule, such as those on the methyl groups and along the polyene chain. The chemical shifts, splitting patterns, and integration of these signals help in assigning the specific protons to their positions in the structure. researchgate.net

¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift of each signal indicates the type of carbon (e.g., sp², sp³). This data is crucial for confirming the connectivity of the atoms in the this compound structure. researchgate.net

Spectral analysis through both ¹H NMR and ¹³C NMR has been used to confirm the structure of this compound isolated from Cocos nucifera leaves. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. americanpharmaceuticalreview.commyfoodresearch.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

| ~3000-2850 | C-H (alkane) | Stretching |

| ~3100-3000 | C-H (alkene) | Stretching |

| ~1650-1600 | C=C (alkene) | Stretching |

| ~1470-1450 | C-H (alkane) | Bending |

The presence of these characteristic peaks in the FTIR spectrum provides confirmatory evidence for the polyene and aliphatic nature of the this compound molecule. researchgate.net

UV-Visible Spectroscopy for Chromophore Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for characterizing carotenoids, as their color and spectral properties are directly related to the length and structure of their polyene chromophore—the system of conjugated double bonds responsible for absorbing light. mdpi.comnih.gov The absorption maxima (λmax) provide direct insight into the number of conjugated double bonds.

This compound is an intermediate in the C30 carotenoid pathway of organisms like Staphylococcus aureus and Bacillus megaterium. nih.govnih.gov It is formed from the colorless precursor 4,4'-diapophytoene, which has three conjugated double bonds. The enzyme 4,4'-diapophytoene desaturase (CrtN) introduces additional double bonds into the backbone. nih.gov In the conversion of 4,4'-diapophytoene to this compound, the number of conjugated double bonds increases from three to five. nih.gov This extension of the chromophore shifts the absorption maximum to a longer wavelength. Further desaturation steps by CrtN lead to diapo-ζ-carotene (seven conjugated double bonds) and finally diaponeurosporene (nine conjugated double bonds). nih.gov The UV-Vis spectra of these compounds, produced heterologously in E. coli and analyzed by HPLC with a photodiode array detector, clearly demonstrate this progressive shift. nih.govcsic.es

Table 1: Chromophore Properties of this compound and Related C30 Carotenoids

| Compound | Abbreviation | Number of Conjugated Double Bonds |

|---|---|---|

| 4,4'-Diapophytoene | --- | 3 |

| This compound | --- | 5 |

| 4,4'-Diapo-ζ-carotene | --- | 7 |

| Diaponeurosporene | --- | 9 |

This table summarizes the progressive increase in the conjugated double bond system in the C30 pathway leading from 4,4'-diapophytoene.

Biochemical and Enzymatic Characterization Assays

The biosynthesis of this compound can be studied by reconstituting the pathway in vitro. This involves combining purified enzymes with their specific substrates in a controlled environment. The initial step in C30 carotenoid biosynthesis is the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), catalyzed by 4,4'-diapophytoene synthase (CrtM), to produce 4,4'-diapophytoene. researchgate.netuniprot.org This product then serves as the substrate for the next enzyme in the pathway, 4,4'-diapophytoene desaturase (CrtN), which catalyzes the formation of this compound. nih.govresearchgate.net

Researchers have successfully reconstituted this pathway in vitro using enzymes overexpressed and purified from host systems like Escherichia coli. researchgate.net By incubating purified CrtM and CrtN with FPP and necessary cofactors, the stepwise synthesis of C30 carotenoids, including this compound, can be monitored and analyzed, often using HPLC. nih.govresearchgate.net Such cell-free systems allow for precise control over reaction conditions and facilitate the detailed study of enzyme function and pathway dynamics without the complexity of the cellular environment. researchgate.net

Detailed enzymatic assays are crucial for understanding the catalytic properties of the enzymes responsible for producing this compound. The key enzyme in its formation is 4,4'-diapophytoene desaturase (CrtN) from organisms like Staphylococcus aureus. nih.gov Kinetic studies on purified CrtN have determined its affinity for various substrates in the C30 desaturation sequence.

The Michaelis-Menten constant (Km) for this compound as a substrate for CrtN was found to be 10 μM. nih.gov This indicates a high affinity, ensuring its efficient conversion to the next intermediate, diapo-ζ-carotene. nih.gov For comparison, the Km values for the preceding substrate (diapophytoene) and the succeeding substrate (diapo-ζ-carotene) were 49 μM and 245 μM, respectively. nih.gov

Substrate Specificity: Carotenoid biosynthetic enzymes often exhibit broad substrate specificity. caltech.edunih.gov While CrtN's primary role is in the C30 pathway, it has been shown to have some activity on C40 carotenoids, although it does not function beyond a three-step desaturase in that context. caltech.edu The primary substrate for CrtM, the enzyme that produces the precursor for CrtN, is farnesyl diphosphate (B83284) (FPP). uniprot.org CrtM shows very little activity with the C20 precursor geranylgeranyl diphosphate (GGDP), highlighting its specificity for the C15 substrate to initiate the C30 pathway. uniprot.org

Cofactor Requirements: The desaturation reactions catalyzed by CrtN are dependent on the cofactor flavin adenine (B156593) dinucleotide (FAD). nih.gov The initial condensation reaction catalyzed by CrtM requires the divalent cation Mn2+ for its activity. wikipedia.org

Table 2: Kinetic and Cofactor Data for C30 Biosynthetic Enzymes

| Enzyme | Substrate | Km (μM) | Cofactor |

|---|---|---|---|

| CrtM | Farnesyl Diphosphate (FPP) | N/A | Mn2+ |

| CrtN | 4,4'-Diapophytoene | 49 | FAD |

| CrtN | This compound | 10 | FAD |

| CrtN | 4,4'-Diapo-ζ-carotene | 245 | FAD |

This table presents kinetic constants for the enzyme CrtN with its sequential substrates and cofactors for both CrtM and CrtN. Data sourced from Raisig & Sandmann (1999). nih.gov

To perform detailed biochemical assays, substantial amounts of pure enzyme are required. This is achieved by overexpressing the encoding genes, such as crtM and crtN from S. aureus, in a heterologous host system like E. coli. nih.govresearchgate.net The expression plasmids are often constructed to include an affinity tag, such as a polyhistidine-tag (His-tag), which facilitates a straightforward, one-step purification process using immobilized metal affinity chromatography (IMAC). nih.govresearchgate.net The purity of the enzyme can be assessed using SDS-PAGE analysis, which should show a single, homogenous band at the expected molecular weight. nih.govresearchgate.net

Structural analysis of the purified 4,4'-diapophytoene desaturase (CrtN) revealed that the enzyme tends to aggregate with itself. nih.gov This self-aggregation suggests that CrtN may form a complex, potentially within the cell membrane, which could facilitate the channeling of substrates through the multi-step desaturation sequence it catalyzes. nih.gov This membrane association is common for carotenoid biosynthetic enzymes, as their substrates are lipophilic and stored in membranes. mdpi.com

Determination of Enzyme Kinetics, Substrate Specificity, and Cofactor Requirements

Molecular Biology and Genetic Engineering Approaches

Molecular biology techniques are fundamental to studying and harnessing the biosynthetic pathway of this compound. The genes responsible, crtM (encoding 4,4'-diapophytoene synthase) and crtN (encoding 4,4'-diapophytoene desaturase), were first identified and cloned from Staphylococcus aureus. nih.govwikipedia.org These genes, often found in an operon, can be cloned into expression vectors for heterologous production in a non-carotenogenic host like E. coli. nih.govebi.ac.uk

By transforming E. coli with plasmids containing the crtM and crtN genes, researchers can establish a functional C30 carotenoid pathway. nih.govnih.gov The E. coli host provides the precursor FPP from its native metabolism. nih.gov Co-expression of crtM and crtN leads to the accumulation of desaturation products, including this compound and downstream carotenoids like diaponeurosporene. nih.govnih.gov This metabolic engineering approach creates a whole-cell factory for producing specific carotenoids. nih.gov The resulting pigments can be extracted from the engineered cells and identified using methods like HPLC and mass spectrometry. google.comacs.org This strategy is widely used not only for studying enzyme function but also for the potential large-scale production of valuable carotenoids. ebi.ac.uk

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4,4'-Diapophytoene |

| 4,4'-Diapo-ζ-carotene |

| Diaponeurosporene |

| Farnesyl pyrophosphate |

| Geranylgeranyl diphosphate |

Site-Directed and Random Mutagenesis for Enzyme Engineering and Pathway Optimization

The biosynthesis of this compound is the initial step in the C30 carotenoid pathway, catalyzed by the enzyme 4,4'-diapophytoene synthase (CrtM), which condenses two molecules of farnesyl pyrophosphate (FPP). nih.govsciepublish.com The subsequent desaturation to produce this compound is carried out by 4,4'-diapophytoene desaturase (CrtN). sciepublish.comnih.gov Enzyme engineering through mutagenesis is a powerful strategy to enhance the production of this compound and to create novel carotenoid structures.

Random Mutagenesis has been employed to alter the substrate specificity and product profile of carotenoid synthases. In one notable study, random mutagenesis of the CrtM gene from Staphylococcus aureus, followed by a color complementation screening in a C40-producing E. coli strain, successfully identified mutants with altered activity. nih.gov While the primary goal was to evolve C40 activity, this approach demonstrates the malleability of the enzyme. For instance, a single mutation (F26S) in CrtM significantly impacted its activity, reducing its C30 pathway performance to just 10% of the wild type while increasing C40 production. nih.gov This highlights how random mutagenesis can generate a diverse library of enzyme variants, some of which could potentially be selected for enhanced this compound production or for altered substrate preference, leading to pathway optimization. nih.govnih.gov

Site-Directed Mutagenesis allows for precise modifications of enzyme active sites to test hypotheses about catalytic mechanisms. For CrtM, while specific site-directed mutagenesis studies focusing solely on increasing this compound yield are not extensively documented, the principles are well-established. For example, after random mutagenesis identified key residues, site-directed mutagenesis confirmed that a single E180G mutation in CrtM could confer C40 synthase activity. nih.gov This approach could be reversed to enhance C30 pathway flux. By identifying and modifying residues at the substrate-binding pocket or catalytic center of CrtM and CrtN, it is possible to improve their efficiency and specificity, thereby optimizing the metabolic pathway for higher yields of this compound in microbial hosts like E. coli or Bacillus subtilis. nih.govmdpi.com

The table below summarizes findings from mutagenesis studies on CrtM, illustrating the impact of specific mutations on carotenoid production pathways.

| Enzyme Variant | Mutation(s) | Effect on Carotenoid Pathway | Reference |

| CrtM M8 | F26L, A144T | C30 pathway activity reduced to ~40% of wild type. | nih.gov |

| CrtM M9 | F26S | C30 pathway activity reduced to ~10% of wild type; C40 production increased threefold. | nih.gov |

| CrtM M10 | M4V, H12R, F59S, Q81R, E180G | No reduction in C30 pathway performance; C40 production increased. | nih.govnih.gov |

| CrtM C1 | V156G, E180G | Conferred C40 synthase activity. | nih.gov |

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Profiling

Quantitative Real-Time PCR (qRT-PCR) is an indispensable tool for analyzing the expression levels of genes involved in the this compound biosynthetic pathway, primarily crtM and crtN. nih.govamegroups.org This technique allows researchers to quantify mRNA transcripts, providing insights into how regulatory factors and environmental conditions affect carotenoid production. mdpi.com

In Staphylococcus aureus, the crtM and crtN genes are often co-located in the crtOPQMN operon, and their expression is influenced by various regulators, including the alternative sigma factor SigB. nih.govmdpi.com Studies have used qRT-PCR to demonstrate that factors which upregulate sigB also increase crtM and crtN transcripts, leading to enhanced pigment production. mdpi.comresearchgate.net Conversely, treating S. aureus with inhibitors can lead to a downregulation of these genes. For instance, treatment with the compound carvacrol (B1668589) was shown via qRT-PCR to downregulate crtM expression, thus inhibiting pigment synthesis. mdpi.com

In another study, the deletion of the global regulator hfq in S. aureus was shown by qRT-PCR to cause an increase in crtM mRNA levels, corresponding to a more intensely pigmented phenotype. plos.org This demonstrates the utility of qRT-PCR in dissecting complex regulatory networks that control the flux through the C30 carotenoid pathway.

The following table presents representative qRT-PCR data, showing the relative expression changes of carotenoid biosynthesis genes under different conditions.

| Strain/Condition | Target Gene | Fold Change in Expression | Conclusion | Reference |

| S. aureus Δhfq mutant vs. Wild Type | crtM | Increased | Hfq negatively regulates crtM expression. | plos.org |

| S. aureus treated with Domperidone | crtM, sigB | Decreased | Drug inhibits virulence by downregulating the carotenoid pathway. | mdpi.com |

| S. aureus treated with Celastrol | crtM, crtN | Decreased | Compound reduces staphyloxanthin biosynthesis via gene expression. | researchgate.net |

| S. aureus Pig1ΔcrtM vs. Pig1 | crtM | Barely Detected | Confirms gene deletion and its effect on the pathway. | mdpi.com |

Cell-Based Assays for Functional Evaluation

Cell-based assays are essential for determining the biological activities of this compound, particularly its effects on cell health, aging, and response to oxidative stress.

Live-Cell Imaging and Flow Cytometry for Viability and Senescence Studies

Live-cell imaging and flow cytometry are powerful techniques to assess the impact of this compound on cellular viability and senescence. nih.gov Recent research has demonstrated that this compound, isolated from coconut leaves, exhibits no cytotoxic effects on human fibroblast (WI-38) and keratinocyte (HaCaT) cells at concentrations up to 16 µg/ml. researchgate.netnih.gov

In studies on senescence-induced cells, this compound significantly improved cell viability. researchgate.netnih.gov Flow cytometry can be used to quantify these effects precisely by using viability dyes like propidium (B1200493) iodide (PI), which only enters membrane-compromised dead cells, in combination with general nucleic acid stains that label all cells. bdbiosciences.comnih.gov

Furthermore, senescence can be evaluated using the senescence-associated β-galactosidase (SA-β-gal) assay. Treatment with this compound was found to significantly decrease the number of β-galactosidase-positive senescent WI-38 and HaCaT cells. nih.gov This indicates a potent anti-senescence capability. researchgate.net

The table below summarizes the findings on the viability of senescence-induced WI-38 cells after treatment with this compound.

| Treatment Time | Cell Viability (%) | Reference |

| 24 hours | 164.5% | researchgate.netnih.gov |

| 48 hours | 159.4% | researchgate.netnih.gov |

| 72 hours | 148.0% | researchgate.netnih.gov |

Spectrophotometric and Fluorescent Probes for ROS Quantification

The antioxidant potential of this compound is a key area of investigation, often evaluated by its ability to mitigate intracellular reactive oxygen species (ROS). Spectrophotometric and fluorescent probes are standard tools for this purpose. mdpi.com

A common method involves using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). mdpi.com This cell-permeable dye is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity, which can be measured using a fluorescence microscope or a plate reader, is directly proportional to the level of intracellular ROS. mdpi.compromega.com

The data below shows the effectiveness of this compound in reducing ROS levels in stress-induced cells.

| Compound | Cell Line | ROS Level after 48h Treatment | Reference |

| This compound | WI-38 | 19.3% | researchgate.netnih.gov |

| Pure Squalene (B77637) | WI-38 | 39.3% | researchgate.netnih.gov |

| Bio-source Squalene | WI-38 | 45.6% | researchgate.netnih.gov |

Metabolic Engineering and Biotechnological Production of 4,4 Diapophytofluene

Strategies for Enhancing 4,4'-Diapophytofluene Biosynthesis in Microbial Cell Factories

The biosynthesis of this compound begins with the condensation of two molecules of farnesyl diphosphate (B83284) (FPP), a central precursor in the isoprenoid pathway. preprints.orgasm.org This reaction is catalyzed by the enzyme 4,4'-diapophytoene synthase (CrtM). wikipedia.orguniprot.org The resulting product, 4,4'-diapophytoene (also known as dehydrosqualene), is then desaturated by 4,4'-diapophytoene desaturase (CrtN) to yield this compound. nih.govebi.ac.ukgenome.jp Consequently, strategies to enhance this compound production primarily focus on optimizing the availability of the FPP precursor and the efficiency of the CrtM and CrtN enzymes.

Engineering Precursor Supply Pathways

A critical step in boosting this compound production is to increase the intracellular pool of its precursor, FPP. nih.gov Microorganisms synthesize FPP through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically found in eukaryotes and archaea, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, common in bacteria and some eukaryotes. frontiersin.orgmdpi.com

Metabolic engineering strategies often involve the overexpression of key genes within these pathways. For instance, in Corynebacterium glutamicum, overexpressing the dxs gene, which encodes the first enzyme of the MEP pathway, has been shown to improve the production of carotenoids. frontiersin.org Similarly, in Bacillus subtilis, systematic overexpression of MEP pathway genes has led to enhanced production of C30 carotenoids. researchgate.net Another approach is to introduce and express heterologous genes for FPP synthesis. For example, expressing a farnesyl diphosphate synthase (FPPS) from Bacillus megaterium in B. subtilis has been shown to increase the supply of FPP for C30 carotenoid biosynthesis. nih.govnih.govresearchgate.net

| Strategy | Gene(s) Modified | Organism | Outcome |

| Overexpression of MEP pathway genes | dxs | Corynebacterium glutamicum | Increased lycopene (B16060) production. frontiersin.org |

| Systematic overexpression of MEP pathway genes | Various MEP pathway genes | Bacillus subtilis | Enhanced C30 carotenoid production. researchgate.net |

| Heterologous expression of FPPS | fpps from B. megaterium | Bacillus subtilis | Increased FPP supply for C30 carotenoid synthesis. nih.govnih.govresearchgate.net |

Optimization of Enzyme Expression and Activity

The expression levels and catalytic activities of the core enzymes, CrtM and CrtN, are paramount for high-yield production of this compound. Overexpression of the crtM and crtN genes, often from a plasmid or by integrating multiple copies into the host chromosome, is a common strategy. nih.govnih.govresearchgate.net For example, in B. subtilis, inserting three copies of the crtM and crtN genes from Staphylococcus aureus into the chromosome significantly upregulated the production of C30 carotenoids. nih.govnih.govresearchgate.net

Furthermore, the choice of the enzyme source can be crucial. The CrtM from S. aureus is a well-characterized dehydrosqualene synthase that condenses two FPP molecules to form 4,4'-diapophytoene. researchgate.net The subsequent desaturation to this compound is carried out by CrtN, also from S. aureus, which can perform a three-step desaturation process. nih.gov Research has also explored the use of CrtN from other organisms, such as Methylomonas, to potentially improve desaturation efficiency. nih.gov

| Enzyme | Gene | Source Organism | Function in this compound Biosynthesis |

| 4,4'-Diapophytoene synthase | crtM | Staphylococcus aureus | Catalyzes the condensation of two FPP molecules to form 4,4'-diapophytoene. uniprot.org |

| 4,4'-Diapophytoene desaturase | crtN | Staphylococcus aureus | Catalyzes the desaturation of 4,4'-diapophytoene to this compound. nih.gov |

Rewiring Metabolic Fluxes Towards this compound Accumulation

To maximize the carbon flow towards this compound, it is often necessary to downregulate or eliminate competing metabolic pathways that also utilize the FPP precursor. This process, known as metabolic flux rewiring, aims to redirect cellular resources towards the desired product. nih.govvanderbilt.eduelifesciences.org

One significant competing pathway is the conversion of FPP to other isoprenoids or to farnesol. In B. subtilis, the attenuation of a competing pathway that consumes FPP to produce C55 heptaprenyl diphosphate resulted in a notable increase in terpenoid synthesis. nih.gov Similarly, abolishing the expression of farnesyl diphosphate phosphatase (YisP), which converts FPP to farnesol, has been shown to enhance the availability of FPP for C30 carotenoid production. nih.govnih.govresearchgate.net These strategies ensure that a larger proportion of the FPP pool is channeled into the this compound biosynthesis pathway. nih.govd-nb.info

Heterologous Production Systems: Development of High-Yield Strains (e.g., Escherichia coli, Bacillus species)

The development of robust and efficient microbial hosts is central to the biotechnological production of this compound. Escherichia coli and Bacillus species are two of the most commonly used platforms for heterologous production due to their well-characterized genetics, rapid growth, and established fermentation processes. nih.govnih.gov

E. coli is a popular choice for heterologous expression due to its ease of genetic manipulation and the availability of numerous molecular tools. nih.gov The genes for C30 carotenoid biosynthesis, such as crtM and crtN from S. aureus, have been successfully expressed in E. coli to produce 4,4'-diaponeurosporene (B1234425), a downstream product of this compound. nih.govebi.ac.uk This demonstrates the feasibility of using E. coli as a cell factory for C30 carotenoids.

Bacillus subtilis, a "Generally Recognized As Safe" (GRAS) organism, is another attractive host for producing food-grade and pharmaceutical compounds. nih.govrsc.org Researchers have successfully engineered B. subtilis to produce C30 carotenoids by introducing the crtM and crtN genes from S. aureus. nih.gov Further metabolic engineering efforts, including the chromosomal integration of these genes and the optimization of precursor supply, have led to the development of stable, high-yielding B. subtilis strains for C30 carotenoid production. nih.govnih.govresearchgate.net

| Host Organism | Key Engineering Strategies | Target Product(s) |

| Escherichia coli | Heterologous expression of crtM and crtN from S. aureus. nih.govebi.ac.uk | 4,4'-diaponeurosporene (downstream of this compound). nih.govebi.ac.uk |

| Bacillus subtilis | Introduction of S. aureus crtM and crtN genes. nih.gov | 4,4'-diapolycopene and 4,4'-diaponeurosporene. nih.gov |

| Bacillus subtilis | Chromosomal integration of crtM and crtN, overexpression of fpps, and deletion of yisP. nih.govnih.govresearchgate.net | Stable and enhanced production of C30 carotenoids. nih.govnih.govresearchgate.net |

Process Optimization for Scalable Bioproduction

Beyond genetic engineering, optimizing the fermentation process is crucial for achieving high-titer production of this compound on an industrial scale. This involves fine-tuning various culture parameters to maximize cell growth and product yield.

Key factors that influence carotenoid production include the composition of the culture medium (carbon and nitrogen sources), temperature, pH, and aeration. nih.gov For instance, in a study with Lactiplantibacillus plantarum, lactose (B1674315) and beef extract were identified as ideal carbon and nitrogen sources for the production of 4,4'-diaponeurosporene. nih.gov The optimal temperature and pH were found to be 25°C and 7.0, respectively. nih.gov

Furthermore, scaling up the fermentation from flask to bioreactor level requires careful control of parameters like the aeration rate. In the same study, an optimal aeration rate of 0.3 vvm (volumes of air per volume of liquid per minute) in a 5 L fermentor resulted in a significant increase in 4,4'-diaponeurosporene production. nih.gov Such process optimization strategies are essential for developing economically viable and scalable bioproduction processes for this compound and other C30 carotenoids.

Future Research Directions and Advanced Applications of 4,4 Diapophytofluene

Exploration of Novel Derivatives and Analogs with Enhanced Bioactivity

The development of novel derivatives and analogs of 4,4'-diapophytofluene is a promising avenue for enhancing its inherent biological activities. researchgate.net By strategically modifying its chemical structure, researchers can aim to improve its efficacy, selectivity, and pharmacokinetic properties. researchgate.net

Recent studies have highlighted the potential of creating semisynthetic derivatives from natural products to boost their therapeutic effects. researchgate.net For instance, structural modifications of triterpenoids have, in some cases, led to a significant increase in biological activity. researchgate.net This approach could be applied to this compound to generate a library of new compounds. These novel derivatives could then be screened for a range of bioactivities, including enhanced antioxidant, anti-inflammatory, and anti-senescence properties. researchgate.net The goal is to identify derivatives with superior performance compared to the parent compound, opening up new possibilities for pharmaceutical and dermatological applications. researchgate.net

Deeper Mechanistic Understanding of Cellular and Molecular Interactions

A thorough understanding of how this compound interacts with cellular and molecular targets is crucial for its development as a therapeutic agent. Current research indicates that its mechanism of action is linked to its cytoprotective properties, where it enhances cell viability under stress conditions. evitachem.com Specifically, it has been shown to be more effective than squalene (B77637) at inhibiting senescence by reducing reactive oxygen species (ROS). researchgate.net

Future research should focus on elucidating the precise molecular pathways modulated by this compound. This includes identifying its direct protein targets and understanding how it influences signaling cascades involved in cellular aging and oxidative stress. Techniques such as affinity chromatography and proteomics can be employed to pull down and identify interacting proteins. Furthermore, investigating its effects on gene expression related to cellular senescence and antioxidant defense mechanisms will provide a more comprehensive picture of its mode of action.

Application in Systems Biology and Omics-Based Research for Pathway Elucidation

Systems biology, coupled with omics technologies, offers a powerful approach to unravel the complex biological effects of this compound. nih.govnih.gov By simultaneously analyzing the genome, transcriptome, proteome, and metabolome of cells treated with this compound, researchers can gain a holistic view of its impact on cellular networks. nih.gov

This integrated approach can help in identifying the key biological pathways and molecular networks that are perturbed by this compound. For example, transcriptomic analysis can reveal changes in gene expression, while metabolomics can identify alterations in metabolic pathways. nih.gov Integrating these multi-omics datasets can lead to the discovery of novel biomarkers of efficacy and provide a deeper understanding of its mechanism of action, ultimately guiding its application in medicine. nih.gov

Potential for Integration into Advanced Biomaterials and Nanotechnology Research

The unique properties of this compound make it a candidate for integration into advanced biomaterials and nanotechnology platforms. nih.govnih.govmdpi.com Its antioxidant and cytoprotective effects could be harnessed to create functionalized biomaterials for tissue engineering and regenerative medicine. evitachem.comresearchgate.net For example, incorporating this compound into scaffolds could promote cell survival and function in engineered tissues. mdpi.com

Nanotechnology offers a means to enhance the delivery and efficacy of this compound. nanobioletters.com Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and bioavailability. nanobioletters.com These nanoformulations could be designed for targeted delivery to specific tissues or cells, maximizing its therapeutic effect while minimizing potential side effects. nanobioletters.com Further research in this area could lead to the development of innovative drug delivery systems and advanced biomaterials with enhanced therapeutic capabilities. nanobioletters.comnyit.edu

Computational Chemistry and Molecular Modeling for Predictive Studies of this compound

Computational chemistry and molecular modeling are invaluable tools for accelerating the research and development of this compound and its derivatives. kallipos.grtarosdiscovery.comgoogle.com These computational approaches allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the rational design of novel analogs with improved activity. tarosdiscovery.comgoogle.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.